molecular formula C13H13ClN2O2S B1419451 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride CAS No. 1209773-69-2

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B1419451
CAS No.: 1209773-69-2
M. Wt: 296.77 g/mol
InChI Key: WZYUTBOZCZXKDK-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzoxazines. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-D-glucosidase, an enzyme involved in the hydrolysis of glucosides . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of cancer cell lines by altering the expression of key regulatory genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby modifying their activity and influencing downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, studies have indicated that the compound is effective at concentrations ranging from 16.4 to 59.8 μM, but higher doses may result in toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as beta-D-glucosidase, which plays a role in the hydrolysis of glucosides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in chloroplasts, where it interacts with beta-D-glucosidase . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another approach involves the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for achieving regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, benzoxazines have been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent.

Properties

IUPAC Name

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S.ClH/c14-13(16)12-4-3-11(18-12)8-1-2-10-9(7-8)15-5-6-17-10;/h1-4,7,15H,5-6H2,(H2,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYUTBOZCZXKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride

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